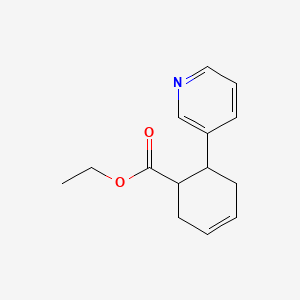
Methyl-6-Aminohexanoat
Übersicht
Beschreibung
Methyl 6-aminohexanoate, also known as methyl 6-aminocaproate, is an organic compound with the molecular formula C7H15NO2. It is a methyl ester derivative of 6-aminohexanoic acid. This compound is commonly used in the synthesis of peptides and other organic molecules due to its functional groups, which include an amino group and an ester group .
Wissenschaftliche Forschungsanwendungen
Methyl 6-aminohexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor in the synthesis of biologically active peptides and proteins.
Medicine: It is utilized in the development of pharmaceutical compounds, particularly in the synthesis of peptide-based drugs.
Industry: It is employed in the production of specialty chemicals and materials, including biodegradable polymers and surfactants
Wirkmechanismus
Target of Action
Methyl 6-aminohexanoate, also known as Methyl 6-aminocaproate hydrochloride, is a derivative and analogue of the amino acid lysine . This makes it an effective inhibitor for enzymes that bind to lysine residues . One such enzyme is plasmin, a proteolytic enzyme responsible for fibrinolysis .
Mode of Action
The compound interacts with its targets, such as plasmin, by binding to the lysine residues on these enzymes . This interaction inhibits the function of the enzymes, leading to a decrease in fibrinolysis .
Biochemical Pathways
The primary biochemical pathway affected by Methyl 6-aminohexanoate is the fibrinolytic pathway . By inhibiting plasmin, the compound prevents the breakdown of fibrin, a protein that forms a meshwork for blood clot formation . This leads to a decrease in the breakdown of blood clots, which can be beneficial in treating certain bleeding disorders .
Pharmacokinetics
It is commonly used in solution-phase peptide synthesis , suggesting that it may have good solubility in certain solvents
Result of Action
The primary result of Methyl 6-aminohexanoate’s action is a decrease in fibrinolysis . This leads to a reduction in the breakdown of blood clots, which can help control bleeding in certain clinical situations . It is also used to synthesize papain-catalyzed peptides .
Biochemische Analyse
Biochemical Properties
Methyl 6-aminohexanoate plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, including papain, a cysteine protease used in peptide synthesis . The interaction between Methyl 6-aminohexanoate and papain facilitates the synthesis of peptides by forming peptide bonds. Additionally, Methyl 6-aminohexanoate is involved in the hydrolysis of nylon oligomers, where it is converted to adipate by the action of nylon hydrolase and 6-aminohexanoate dimer hydrolase .
Cellular Effects
Methyl 6-aminohexanoate has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, Methyl 6-aminohexanoate is involved in the synthesis of peptides, which are crucial for cell signaling and communication . It also impacts gene expression by interacting with specific enzymes and proteins that regulate transcription and translation processes. Furthermore, Methyl 6-aminohexanoate affects cellular metabolism by participating in the breakdown of nylon oligomers, leading to the production of adipate .
Molecular Mechanism
The molecular mechanism of Methyl 6-aminohexanoate involves its interaction with various biomolecules. It binds to enzymes such as papain, facilitating peptide synthesis . Additionally, Methyl 6-aminohexanoate undergoes hydrolysis by nylon hydrolase and 6-aminohexanoate dimer hydrolase, resulting in the production of adipate . These interactions highlight the compound’s role in enzyme activation and substrate conversion, which are essential for various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 6-aminohexanoate change over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods . Studies have shown that Methyl 6-aminohexanoate maintains its activity in peptide synthesis for several hours, but prolonged exposure to environmental factors such as light and temperature can lead to its degradation. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where the compound’s stability and degradation influence its efficacy .
Dosage Effects in Animal Models
The effects of Methyl 6-aminohexanoate vary with different dosages in animal models. At low doses, the compound has been shown to facilitate peptide synthesis without causing significant adverse effects . At higher doses, Methyl 6-aminohexanoate can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s efficacy in peptide synthesis reaches a plateau at certain concentrations, beyond which no further increase in activity is noted .
Metabolic Pathways
Methyl 6-aminohexanoate is involved in several metabolic pathways. It participates in the hydrolysis of nylon oligomers, where it is converted to adipate by the action of nylon hydrolase and 6-aminohexanoate dimer hydrolase . This metabolic pathway highlights the compound’s role in the breakdown and recycling of synthetic polymers. Additionally, Methyl 6-aminohexanoate interacts with enzymes and cofactors involved in peptide synthesis, further emphasizing its significance in metabolic processes .
Transport and Distribution
Within cells and tissues, Methyl 6-aminohexanoate is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells are influenced by its interactions with these transporters, which determine its availability for biochemical reactions. Studies have shown that Methyl 6-aminohexanoate is efficiently transported to sites of peptide synthesis, where it exerts its effects .
Subcellular Localization
The subcellular localization of Methyl 6-aminohexanoate is crucial for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . These localization mechanisms ensure that Methyl 6-aminohexanoate is available at the right place and time for biochemical reactions. For example, its presence in the cytoplasm and endoplasmic reticulum is essential for peptide synthesis and other metabolic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 6-aminohexanoate can be synthesized through the esterification of 6-aminohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of methyl 6-aminohexanoate often involves continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems allows for large-scale production while maintaining high purity levels .
Types of Reactions:
Oxidation: Methyl 6-aminohexanoate can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Nitro derivatives or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: N-alkyl or N-acyl derivatives.
Vergleich Mit ähnlichen Verbindungen
6-Aminohexanoic acid: The parent compound, which lacks the ester group.
Methyl 4-aminobutyrate: A shorter-chain analogue with similar functional groups.
Ethyl 5-aminovalerate: An ester derivative with a different chain length
Uniqueness: Methyl 6-aminohexanoate is unique due to its specific chain length and functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in peptide synthesis and other applications where precise control over molecular interactions is required .
Eigenschaften
IUPAC Name |
methyl 6-aminohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-10-7(9)5-3-2-4-6-8/h2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJVWRXHKAXSEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile](/img/structure/B1607924.png)

